Spiramine A

Übersicht

Beschreibung

Spiramine A is a diterpenoid . It is a natural product found in Spiraea japonica .

Synthesis Analysis

The synthesis of Spiramine A includes a late-stage biomimetic transformation of spiramilactone B, a facile formal lactone migration from the pentacyclic skeleton of spiramilactone E, a highly efficient and diastereoselective 1,7-enyne cycloisomerization to construct the functionalized tetracyclic atisane skeleton, and a tandem retro-Diels-Alder .

Molecular Structure Analysis

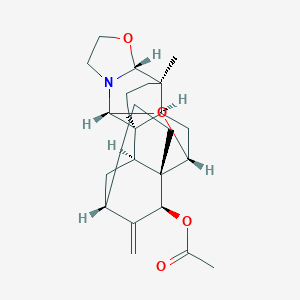

Spiramine A has a molecular formula of C24H33NO4 . It contains total 57 bond(s); 26 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 urea (-thio) derivative(s) .

Physical And Chemical Properties Analysis

Spiramine A has a molecular weight of 399.5 g/mol . It has an XLogP3-AA of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 399.24095853 g/mol . Its topological polar surface area is 48 Ų .

Wissenschaftliche Forschungsanwendungen

Chemotaxonomy and Phylogeny Clarification

Spiramine A: , as a diterpene alkaloid, serves as a chemotaxonomic marker which is pivotal in clarifying the classification and phylogeny within the Spiraea genus . Its presence in species outside the Ranunculaceae family, where it is commonly found, aids in the taxonomical categorization of these plants.

Xanthine Oxidase Inhibitory Activity

Research has shown that Spiramine A exhibits significant xanthine oxidase inhibitory activity . This property is crucial as it can be applied in the treatment of gout and hyperuricemia by reducing the production of uric acid in the body.

Antimicrobial Activity

Spiramine A has demonstrated moderate antibacterial activity . This suggests its potential use as a lead compound in the development of new antibacterial agents, which could be particularly valuable in the fight against antibiotic-resistant bacteria.

Antiplatelet Aggregation

The compound has been found to inhibit platelet-activating factor (PAF)-induced rabbit platelet aggregation in a concentration-dependent manner, with an IC50 value of 6.7 μM . This indicates its potential application in preventing thrombotic diseases.

Antitumor Activity

Spiramine A possesses antitumor properties . This opens up avenues for its use in cancer research, particularly in the development of novel anticancer drugs that target specific tumor cells or pathways.

Analytical Chemistry

In analytical chemistry, Spiramine A can be used as a standard for calibration curves in mass spectrometry analyses . This is essential for the accurate quantification of substances in various samples, which is a fundamental step in many research protocols.

Safety and Hazards

When handling Spiramine A, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Spiramine A is a diterpene alkaloid that has been found to have antitumor and antimicrobial activity . The primary target of Spiramine A is platelet-activating factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis .

Mode of Action

Spiramine A interacts with its target, PAF, by inhibiting PAF-induced rabbit platelet aggregation in a concentration-dependent manner . This means that as the concentration of Spiramine A increases, the inhibition of platelet aggregation also increases .

Biochemical Pathways

It is known that spiramine a inhibits the action of paf, which plays a crucial role in various inflammatory and thrombotic processes . By inhibiting PAF-induced platelet aggregation, Spiramine A may affect these processes and their downstream effects.

Result of Action

The inhibition of PAF-induced platelet aggregation by Spiramine A can lead to a decrease in thrombosis and inflammation . This could potentially result in antitumor and antimicrobial effects, although the exact molecular and cellular effects of Spiramine A’s action are still under investigation .

Eigenschaften

IUPAC Name |

[(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20+,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPELMDXCJZDIBP-OWOZRORESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@H]5N7[C@@H]6OCC7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331622 | |

| Record name | Spiramine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiramine A | |

CAS RN |

114531-28-1 | |

| Record name | Spiramine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide](/img/structure/B240673.png)

![4-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240675.png)

![3-chloro-N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B240681.png)

![N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B240683.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoic acid](/img/structure/B240720.png)

![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)

![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)

![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)